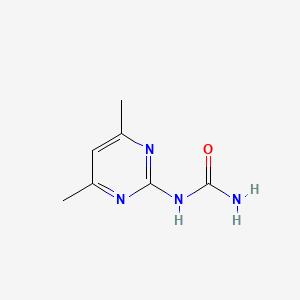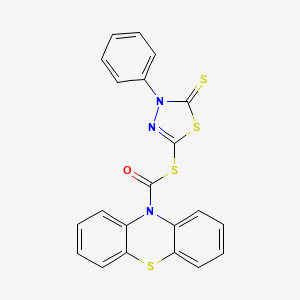![molecular formula C17H15NO6S B11595610 2-(4-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B11595610.png)
2-(4-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{(Z)-[2,4-二氧代-3-(丙-2-炔-1-基)-1,3-噻唑烷-5-亚基]甲基}-2-甲氧基苯氧基)丙酸是一种复杂的有机化合物,具有噻唑烷环、甲氧基苯氧基和丙酸部分。
准备方法
合成路线和反应条件
起始原料: 合成从市售起始原料开始,如2-甲氧基苯酚、炔丙基溴和噻唑烷-2,4-二酮。
逐步合成:
反应条件: 典型条件包括在合适的溶剂(如乙醇或乙腈)中回流,反应时间从几小时到过夜不等。
工业生产方法
工业生产可能涉及类似的步骤,但针对大规模合成进行了优化。这包括:
间歇反应器: 用于控制反应条件。
连续流动反应器: 用于提高效率和可扩展性。
纯化: 结晶、蒸馏或色谱等技术,以确保最终产品的纯度高。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在噻唑烷环上,导致形成亚砜或砜衍生物。
还原: 噻唑烷环的还原可以生成噻唑烷衍生物。
取代: 甲氧基可以通过亲核芳香取代反应被其他官能团取代。
常见试剂和条件
氧化剂: 过氧化氢、间氯过氧苯甲酸。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤化物、亲核试剂,如胺或硫醇。
主要产物
氧化产物: 亚砜、砜。
还原产物: 噻唑烷衍生物。
取代产物: 各种取代的苯氧基衍生物。
科学研究应用
化学
催化: 该化合物可以作为配体在配位化学中起作用,形成与过渡金属的配合物。
有机合成: 用作合成更复杂分子的中间体。
生物学
酶抑制: 由于其噻唑烷部分,可能是酶的潜在抑制剂。
抗菌活性: 对某些细菌和真菌菌株表现出活性。
医学
药物开发: 研究其潜在的治疗应用,包括抗炎和抗癌特性。
工业
材料科学: 用于开发具有特定电子或光学性能的新材料。
作用机制
该化合物主要通过与生物大分子相互作用来发挥其作用。噻唑烷环可以与酶活性位点相互作用,抑制其功能。甲氧基苯氧基可以通过疏水相互作用和氢键增强结合亲和力。
相似化合物的比较
类似化合物
噻唑烷二酮: 例如吡格列酮和罗格列酮,用于糖尿病治疗。
苯氧乙酸: 例如2,4-D,一种常见的除草剂。
独特性
结构复杂性: 噻唑烷环与甲氧基苯氧基和丙酸部分的组合是独一无二的。
这份详细概述全面地了解了2-(4-{(Z)-[2,4-二氧代-3-(丙-2-炔-1-基)-1,3-噻唑烷-5-亚基]甲基}-2-甲氧基苯氧基)丙酸,突出了其合成、反应、应用和独特特性。
属性
分子式 |
C17H15NO6S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
2-[4-[(Z)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]propanoic acid |
InChI |
InChI=1S/C17H15NO6S/c1-4-7-18-15(19)14(25-17(18)22)9-11-5-6-12(13(8-11)23-3)24-10(2)16(20)21/h1,5-6,8-10H,7H2,2-3H3,(H,20,21)/b14-9- |
InChI 键 |
ITTMTRQYBWGPGE-ZROIWOOFSA-N |
手性 SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC#C)OC |
规范 SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenyl)acetamide](/img/structure/B11595533.png)
![propyl (2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoate](/img/structure/B11595543.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595550.png)
![8-ethyl-3,3-dimethyl-6-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11595552.png)


![N-[7-(4-tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide](/img/structure/B11595564.png)
![(5Z)-5-[3-methoxy-4-(octyloxy)benzylidene]-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595565.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11595568.png)
![3-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11595583.png)

![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B11595598.png)
![1-(2-cyclohexylethyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11595599.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(2,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11595601.png)
